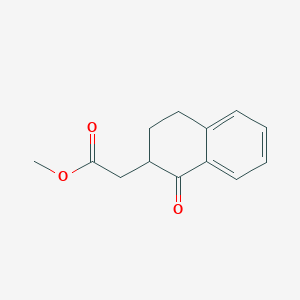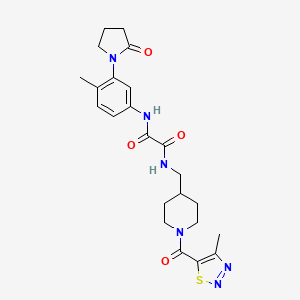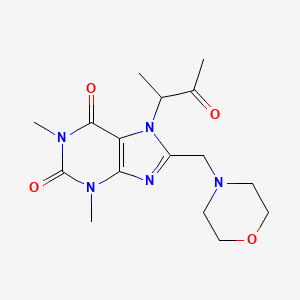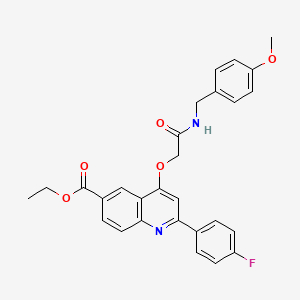![molecular formula C24H21N5O4S B2450570 N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899348-53-9](/img/structure/B2450570.png)
N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” belongs to a class of compounds known as triazoloquinazolines . These are heterocyclic compounds that contain a quinazoline ring system fused with a triazole ring. The quinazoline moiety is a bicyclic compound consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a diazine (containing two nitrogen atoms). The triazole ring is a five-membered ring containing three nitrogen atoms .
科学的研究の応用
Chemical Synthesis and Molecular Structure The synthesis of triazoloquinazolinium derivatives, including molecules structurally related to N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, has been explored to understand their chemical properties and molecular structures. For instance, the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides demonstrates the potential for creating complex molecular structures that could have various applications in chemical research, as illustrated by the detailed investigation through X-ray crystallography (Crabb et al., 1999).
Pharmacological Potential Research has delved into the pharmacological implications of triazoloquinazoline compounds. For example, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed significant in vivo H(1)-antihistaminic activity, highlighting the potential use of these compounds in developing new therapeutic agents (Alagarsamy et al., 2008).
Adenosine Receptor Antagonism The discovery of 2‐Amino[1,2,4]triazolo[1,5‐c]quinazolines as potent adenosine receptor antagonists opens avenues for research into neurological and cardiovascular diseases. The identification of compounds with high selectivity and potency for the A3 adenosine receptor subtype, for example, provides a foundation for the development of targeted therapies (Burbiel et al., 2016).
Antimicrobial Activities The synthesis of triazole derivatives, including those structurally similar to N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine, has been shown to yield compounds with antimicrobial properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).
Anticancer Activity Research into the anticancer properties of 1,2,4-triazolo[4,3-a]-quinoline derivatives has provided insights into the structural requirements essential for anticancer activity. The synthesis of N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives and their subsequent screening against human neuroblastoma and colon carcinoma cell lines indicate the potential of these compounds as anticancer agents (Reddy et al., 2015).
将来の方向性
特性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4S/c1-15-8-11-17(12-9-15)34(30,31)24-23-26-22(18-6-4-5-7-20(18)29(23)28-27-24)25-19-14-16(32-2)10-13-21(19)33-3/h4-14H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHOVPMOURRXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=C(C=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6-dimethyl-9-[4-(trifluoromethyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2450488.png)
![N-(4-isopropylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2450489.png)
![[3-(Aminomethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]-[1-(3-chlorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2450490.png)
![3-[4-(4-ethoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2450494.png)
![2-(7-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid](/img/structure/B2450495.png)
![1-(2-Aminoethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-4-amine](/img/structure/B2450497.png)



![3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2450503.png)



![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)